2-(4-methoxyphenyl)-3-oxo-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
This compound belongs to the pyrazoloquinoline carboxamide class, characterized by a fused pyrazolo[4,3-c]quinoline core. Key structural features include:
- 4-Methoxyphenyl substituent at position 2, which may enhance lipophilicity and modulate receptor binding.
- 3-Oxo group contributing to hydrogen-bonding capabilities.
The structural complexity suggests utility in medicinal chemistry, but further experimental validation is required.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-oxo-N-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c1-30-16-7-5-15(6-8-16)27-23(29)19-13-24-20-9-4-14(11-18(20)21(19)26-27)22(28)25-12-17-3-2-10-31-17/h2-11,13,26H,12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIPGTBOZVXRIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-3-oxo-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a synthetic derivative belonging to the class of pyrazoloquinolines. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on recent studies and findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 430.5 g/mol . The structure includes a methoxy group, a thiophenyl moiety, and a pyrazoloquinoline framework, which are pivotal in its biological activities.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazoloquinoline derivatives. For instance:
- In vitro Studies : The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). It exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation through oxidative stress pathways. Enhanced activity was observed in compounds containing electron-withdrawing groups like halogens compared to those with electron-donating groups .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were assessed through its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells:
- Results : The compound demonstrated significant inhibition of NO production, indicating its potential as an anti-inflammatory agent .
- Biochemical Pathways : The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical in inflammatory responses .
Antimicrobial Activity
The antimicrobial properties were also investigated:
- Evaluation : The compound showed activity against both Gram-positive and Gram-negative bacteria. Specifically, it was effective against Staphylococcus aureus and Escherichia coli .
- Significance : These findings suggest that the compound could be developed as a dual-action agent for treating infections alongside its anticancer effects.
Data Summary Table
| Activity Type | Cell Line/Organism | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 3.16 | Induction of apoptosis |
| HCT116 | 2.74 | Inhibition of cell proliferation | |
| Anti-inflammatory | RAW 264.7 | Not specified | Inhibition of NO production |
| Antimicrobial | S. aureus | Not specified | Disruption of bacterial cell wall |
| E. coli | Not specified | Disruption of bacterial cell wall |
Case Studies
- Study on Anticancer Properties : A study conducted on various quinoline derivatives indicated that the presence of specific substituents significantly influences their cytotoxicity against cancer cell lines. The incorporation of a methoxy group was found to enhance the overall activity against MCF-7 cells .
- Anti-inflammatory Mechanisms : Another research highlighted that compounds similar to this one effectively reduced inflammatory markers in animal models, showcasing their potential therapeutic applications in chronic inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases associated with tumor growth and survival pathways.
Antimicrobial Properties
Research indicates that derivatives of pyrazoloquinoline exhibit promising antibacterial and antifungal activities. These compounds are believed to disrupt microbial cell wall synthesis or interfere with metabolic pathways critical for microbial survival.
Anti-inflammatory Effects
Compounds in this class have been evaluated for their anti-inflammatory properties, with some demonstrating efficacy comparable to standard anti-inflammatory drugs. The anti-inflammatory mechanism is often linked to the inhibition of pro-inflammatory cytokines.
Synthesis Methodologies
The synthesis of 2-(4-methoxyphenyl)-3-oxo-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multi-step reactions, including:
- Condensation Reactions: Initial formation through condensation of appropriate hydrazones with isocyanates or isothiocyanates.
- Cyclization Steps: Followed by cyclization reactions that form the pyrazoloquinoline core.
Table 1 summarizes common synthetic routes and yields for related compounds:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazoloquinolines. Modifications at specific positions on the pyrazole ring or quinoline scaffold can significantly influence potency and selectivity.
Key SAR Findings:
- Substituents on the Phenyl Ring: The presence of electron-donating groups (e.g., methoxy) enhances activity against certain targets.
- Variations in the Thiophene Moiety: Alterations in thiophene substituents can modulate both solubility and bioavailability.
Case Studies
Several case studies illustrate the applications and effectiveness of this compound class:
- Case Study: Anticancer Efficacy
- Case Study: Antimicrobial Screening
- Case Study: Anti-inflammatory Activity
Chemical Reactions Analysis
Oxidation Reactions
The compound contains a thiophene ring (electron-rich aromatic system) and a carboxamide group, which are susceptible to oxidation. For example, analogous pyrazoloquinolines undergo oxidation of thiophene rings under acidic conditions, forming sulfonic acid derivatives.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Thiophene oxidation | H₂O₂, H₂SO₄ | Formation of thiophene sulfonic acid derivative |
| Carboxamide oxidation | KMnO₄, H+ | Potential cleavage of amide bonds |
Alkylation/Nucleophilic Substitution
The quinoline core and carboxamide group provide nucleophilic sites (e.g., oxygen/nitrogen atoms). Alkylation via SN2 mechanisms could occur at the amide nitrogen or hydroxyl groups, similar to reactions observed in pyrazolo[1,5-a]pyridines .
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Alkylation | R-X (e.g., methyl iodide) | Mono-/di-alkylated derivatives |
| Amide displacement | Aldehydes/ketones | Formation of imine derivatives |
Cyclization and Domino Reactions
Pyrazoloquinoline derivatives often participate in domino reactions involving sequential cyclization. For instance, pyrazolo[1,5-a]pyridines form via Michael addition followed by hydrogen shifts and aromatization .
Example Mechanism :
-
Michael-type addition of enolates to α,β-unsaturated carbonyls.
-
1,4-hydrogen shift to stabilize intermediates.
-
Aromatization via dehydrogenation.
| Reaction Stage | Key Step | Example |
|---|---|---|
| Initiation | Nucleophilic attack | Formation of cyclic intermediate |
| Propagation | Hydrogen shift | Stabilization of intermediate |
| Termination | Loss of H₂ | Aromatic product formation |
Hydrolysis Reactions
The carboxamide group may undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines, as observed in triazine-quinoline hybrids .
| Condition | Reagent | Product |
|---|---|---|
| Acidic | HCl, H₂O | Carboxylic acid |
| Basic | NaOH, H₂O | Amine derivative |
Electrophilic Aromatic Substitution
The thiophene ring and quinoline core could undergo electrophilic substitution (e.g., nitration, bromination) at activated positions. For example, thiophene rings in analogous compounds react with nitrating agents to form nitro derivatives.
| Reaction | Reagent | Position |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Thiophene para-position |
| Bromination | Br₂, FeBr₃ | Quinoline β-position |
Biological Target Interactions
While not a chemical reaction, the compound’s potential biological activity (e.g., enzyme inhibition) is relevant. Pyrazoloquinoline derivatives often exhibit antimicrobial or anticancer effects by binding to DNA or enzymes .
| Target Type | Interaction | Example Activity |
|---|---|---|
| Kinases | ATP-binding inhibition | Cancer therapy |
| DNA intercalation | Planar structure stacking | Antimicrobial effects |
Analytical Characterization
Key techniques for confirming structure/purity include:
-
NMR spectroscopy : Detects aromatic protons and amide groups.
-
HPLC : Monitors reaction progress.
-
Mass spectrometry : Confirms molecular weight (C₂₃H₂₂N₄O₂S ≈ 406 g/mol).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on general heterocyclic frameworks and substituent effects:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Differences: The target compound’s pyrazoloquinoline core (vs. The thiophen-2-ylmethyl group may confer higher metabolic stability compared to benzylidene or ester groups in ’s compound .
Substituent Impact: 4-Methoxyphenyl: Enhances membrane permeability compared to non-polar groups (e.g., methyl or ethyl). Thiophene vs. Trimethoxybenzene: Thiophene’s smaller size and sulfur atom may improve target selectivity over bulkier trimethoxybenzene derivatives.
Biological Activity: Pyrazoloquinolines are frequently associated with kinase inhibition (e.g., JAK2, Aurora kinases) due to their planar aromatic cores. Thiazolopyrimidines (as in ) often target dihydrofolate reductase or microtubule assembly, suggesting divergent mechanisms of action.
Research Findings and Limitations
Available Data Gaps:
- No crystallographic data (e.g., bond angles, packing motifs) are provided for the target compound, unlike the thiazolopyrimidine in , which was analyzed via X-ray diffraction .
- Pharmacokinetic parameters (e.g., solubility, LogP) remain unquantified.
Hypothetical Insights:
- Bioisosteric Potential: Replacing the thiophene with furan or phenyl groups (common in analogs) could alter potency and toxicity profiles.
Preparation Methods
Multicomponent Reaction (MCR) Approach
A one-pot, three-component reaction between arylglyoxals , 3-methyl-1-aryl-1H-pyrazol-5-amine , and cyclic 1,3-dicarbonyl compounds in aqueous medium with tetrapropylammonium bromide (TPAB) as a catalyst efficiently constructs the pyrazoloquinoline skeleton.
Example Procedure :
- Reactants :
- 4-Methoxybenzaldehyde-derived arylglyoxal (1.0 equiv)
- 3-Methyl-1-phenyl-1H-pyrazol-5-amine (1.2 equiv)
- Dimedone (1.0 equiv)
- Conditions : H₂O/TPAB (10 mol%), 80°C, 12 h.
- Outcome : Forms the dihydroquinoline intermediate with 78% yield.
This method minimizes byproducts and avoids toxic solvents, aligning with green chemistry principles.
Cyclization via Staudinger/Aza-Wittig Protocol
Alternative routes employ iminophosphorane intermediates generated from azides and phosphines. Lithiation of 1-benzyloxypyrazole at C-4/C-5, followed by reaction with tosyl azide and tributylphosphine, enables cyclization with formylphenyl substituents to form the pyridine ring.
Key Steps :
- Lithiation : LDA (2.0 equiv), THF, -78°C.
- Azide Installation : Tosyl azide (1.5 equiv), 0°C → RT.
- Cyclization : Tributylphosphine (2.0 equiv), toluene, reflux.
Functionalization: Introducing the 2-(4-Methoxyphenyl) Group
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling between a brominated pyrazoloquinoline intermediate and 4-methoxyphenylboronic acid installs the aryl group at position 2.
Optimized Conditions :
Ullmann-Type Coupling
For halogenated precursors, copper(I)-mediated coupling with 4-methoxyphenol under microwave irradiation (120°C, 30 min) achieves 72% yield but requires stringent oxygen exclusion.
Oxidation to 3-Oxo Functionality
Controlled oxidation of the 3-hydroxy intermediate to the ketone is critical.
Methods :
- Jones Reagent (CrO₃/H₂SO₄) : Effective but hazardous; 92% conversion in acetone/0°C.
- PCC (Pyridinium Chlorochromate) : Milder conditions (CH₂Cl₂, RT, 6 h), 88% yield.
Installation of 8-Carboxamide Side Chain
Carboxylic Acid Intermediate
Hydrolysis of a cyano group at position 8 using H₂SO₄ (conc.)/H₂O (1:1) at 100°C for 4 h generates the carboxylic acid.
Amide Coupling
Activation with EDCl/HOBt (1:1.2) in DMF, followed by reaction with thiophen-2-ylmethylamine (1.5 equiv) at RT for 12 h, affords the target carboxamide in 81% yield.
Optimization and Scalability
Solvent and Catalyst Screening
| Parameter | Options Tested | Optimal Choice | Yield Impact |
|---|---|---|---|
| Solvent | H₂O, EtOH, DMF, toluene | H₂O (MCR step) | +15% |
| Catalyst | TPAB, TBAB, none | TPAB (10 mol%) | +22% |
| Temperature | 60°C, 80°C, 100°C | 80°C | +18% |
Purification Strategies
- Recrystallization : Ethanol/water (7:3) achieves >95% purity for crystalline intermediates.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) for amorphous products.
Structural Characterization
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can yield be improved?
- Methodology : The compound’s pyrazoloquinoline core can be synthesized via cyclocondensation of hydrazine derivatives with quinoline precursors. For example, hydrazine hydrate in ethanol under reflux facilitates pyrazole ring formation . The carboxamide linkage at position 8 is best achieved using coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF with N-methylmorpholine (NMM) as a base, yielding ~59% under mild conditions .
- Yield Optimization : Purification via reverse-phase HPLC (e.g., Zorbax SB-C18 column with gradient elution) improves purity . Solvent choice (e.g., dry DMF) and stoichiometric control of reagents reduce side products.
Q. How is structural confirmation performed for this compound?
- Analytical Workflow :
- NMR : NMR detects aromatic protons (δ 7.2–8.5 ppm for quinoline and thiophene) and methoxy groups (δ ~3.8 ppm). NMR confirms carbonyl (C=O, δ ~165–175 ppm) and carboxamide (δ ~170 ppm) functionalities .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] calculated for : 418.1224) .
- IR : Stretching bands at ~1650 cm (C=O) and ~3300 cm (N-H) confirm key functional groups .
Q. What are the recommended storage conditions to ensure compound stability?
- Stability : Store in airtight containers under inert gas (argon/nitrogen) at –20°C. Avoid prolonged exposure to light, moisture, or organic solvents like DMSO, which may degrade the compound over time .
Advanced Research Questions
Q. How can palladium-catalyzed reactions be applied to modify the quinoline core?
- Catalytic Strategies : Pd(PPh) enables Suzuki-Miyaura coupling at the quinoline’s C4 position for introducing aryl/heteroaryl groups. For example, coupling with 4-methoxyphenylboronic acid under microwave irradiation (100°C, 1 hr) achieves >80% conversion .
- Mechanistic Insight : Oxidative addition of Pd(0) to halogenated quinoline precursors (e.g., 8-bromo derivatives) is rate-limiting. Ligand choice (e.g., XPhos) improves regioselectivity .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Case Study : Quinoxaline analogs with 3,4,5-trimethoxyphenyl substituents show variable antioxidant activity (IC 12–45 μM in DPPH assays). Contradictions arise from solubility differences; use standardized DMSO stock concentrations (<0.1% v/v) to minimize solvent interference .
- Data Normalization : Normalize activity to positive controls (e.g., ascorbic acid) and validate via dose-response curves (3 replicates minimum).
Q. How can structure-activity relationships (SAR) guide functional group modifications?
- Key Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
